2-Methoxy-1-naphthoic acid
Overview
Description
2-Methoxy-1-naphthoic acid is a solid compound . It is the 3-methoxy derivative of 1-napthoic acid . It appears as a white to light yellow to light orange powder or crystalline .
Synthesis Analysis
2-Methoxy-1-naphthoic acid can be prepared from a Grignard reagent derived from 1-bromo-2-methoxynaphthalene .Chemical Reactions Analysis
2-Methoxy-1-naphthoic acid undergoes Birch reduction to afford 2-methoxy-1,4,5,8-tetrahydro-1-naphthoic acid .Physical And Chemical Properties Analysis
2-Methoxy-1-naphthoic acid has a molecular weight of 202.21 . It is a solid at 20 degrees Celsius . The melting point is between 177-180 degrees Celsius .Scientific Research Applications
1. Strigolactone-Signaling Inhibitor
- Application Summary : 2-Methoxy-1-naphthoic acid is used in the synthesis of 2-methoxy-1-naphthaldehyde, which has been identified as a novel strigolactone-signaling inhibitor. Strigolactones are plant hormones with multiple functions, including the suppression of shoot branching outgrowth, the regulation of root development, and the control of secondary growth and leaf senescence .
- Methods of Application : The compound was identified through in silico virtual screening using a pharmacophore model based on structural information about the D14 protein and complex D14–D-OH, a hydrolysis product of strigolactone formed by D14 .
- Results or Outcomes : The study confirmed that 2-methoxy-1-naphthaldehyde inhibits D14–SLR1 and D14–D53 interactions and restores the growth of rice tillering buds suppressed by strigolactone .
2. Synthesis of Chiral (Methoxynaphthyl)Oxazoline
- Application Summary : 2-Methoxy-1-naphthoic acid may be used in the synthesis of chiral (methoxynaphthyl)oxazoline .
3. Preparation of Grignard Reagent
- Application Summary : 2-Methoxy-1-naphthoic acid can be used to prepare a Grignard reagent derived from 1-bromo-2-methoxynaphthalene .
4. Birch Reduction
- Application Summary : 2-Methoxy-1-naphthoic acid undergoes Birch reduction to afford 2-methoxy-1,4,5,8-tetrahydro-1-naphthoic acid .
5. Synthesis of 2-Methoxy-1-naphthaldehyde
- Application Summary : 2-Methoxy-1-naphthoic acid is used in the synthesis of 2-methoxy-1-naphthaldehyde .
6. Preparation of 2-Methoxy-1,4,5,8-tetrahydro-1-naphthoic Acid
Safety And Hazards
properties
IUPAC Name |
2-methoxynaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTYZAHQVPMQHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40241571 | |
Record name | 2-Methoxy-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40241571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-naphthoic acid | |
CAS RN |
947-62-6 | |
Record name | 2-Methoxy-1-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-1-naphthoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40241571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-1-naphthoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.208 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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